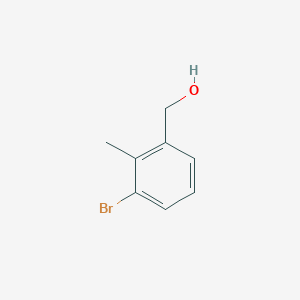

(3-Bromo-2-methylphenyl)methanol

Description

Contextualization within Halogenated Aromatic Alcohols

Halogenated aromatic alcohols serve as versatile precursors in organic synthesis. The hydroxyl group can be readily oxidized to form aldehydes or carboxylic acids, or it can be converted into a better leaving group for nucleophilic substitution reactions. orgchemboulder.com The halogen atom, typically chlorine, bromine, or iodine, provides a handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The position of the halogen and other substituents on the aromatic ring significantly influences the reactivity of the molecule, allowing for regioselective modifications. The synthesis of these compounds often involves the reduction of the corresponding halogenated benzoic acids or aldehydes. semanticscholar.org

(3-Bromo-2-methylphenyl)methanol fits squarely within this class of reagents, with its bromine atom at the 3-position and a methyl group at the 2-position of the benzene (B151609) ring. This specific substitution pattern is crucial for its application in the synthesis of sterically hindered biaryl compounds, which are of significant interest in medicinal chemistry.

Significance as a Synthetic Intermediate

The primary significance of this compound lies in its role as a key intermediate in the synthesis of small-molecule inhibitors of the programmed cell death 1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction. chemicalbook.combiosynth.com This protein-protein interaction is a critical immune checkpoint that cancer cells often exploit to evade the immune system. Small molecules that can block this interaction are at the forefront of cancer immunotherapy research.

This compound is a foundational piece for constructing the biphenyl (B1667301) core of these inhibitors. semanticscholar.org For instance, it is used in Suzuki coupling reactions to form the central biaryl scaffold. acs.org The brominated and methylated phenyl ring of the molecule often forms one of the two aromatic systems in the final inhibitor structure. The hydroxymethyl group (-CH₂OH) can be further modified, for example, by conversion to a halomethyl group, to allow for the introduction of other functionalities or to link to other parts of the molecule. nih.gov

The synthesis of these complex inhibitors often involves a multi-step sequence where this compound is an early and essential component. For example, it can be coupled with a suitable boronic acid or boronate ester to create the biphenyl structure, followed by further functionalization of the hydroxymethyl group. acs.orgnih.gov

Overview of Research Trajectories

Current research involving this compound is heavily concentrated on the development of novel and more potent PD-1/PD-L1 inhibitors. acs.orgnih.govnih.gov Researchers are exploring various structural modifications of the biphenyl scaffold derived from this intermediate to enhance binding affinity, selectivity, and pharmacokinetic properties. semanticscholar.org Studies published in the early 2020s demonstrate the ongoing efforts to design and synthesize new generations of these inhibitors, with many synthetic routes explicitly starting from or involving this compound. semanticscholar.orgacs.orgnih.gov The focus is on creating compounds with improved efficacy and oral bioavailability for cancer treatment. chemicalbook.com

Interactive Data Tables

Below are tables summarizing the key properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 83647-43-2 | chemicalbook.comsigmaaldrich.comsynthonix.com |

| Molecular Formula | C₈H₉BrO | chemicalbook.comsigmaaldrich.comsynthonix.com |

| Molecular Weight | 201.06 g/mol | chemicalbook.comnih.gov |

| Appearance | Solid | sigmaaldrich.comcymitquimica.com |

| Melting Point | 103-104 °C | chemicalbook.com |

| Boiling Point | 286.4 °C | chemicalbook.com |

| InChI Key | XYDXDWXAAQXHLK-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3-bromo-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDXDWXAAQXHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434495 | |

| Record name | (3-BROMO-2-METHYLPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83647-43-2 | |

| Record name | 3-Bromo-2-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83647-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-BROMO-2-METHYLPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2 Methylphenyl Methanol

Reduction of 3-Bromo-2-methylbenzoic Acid

The conversion of 3-Bromo-2-methylbenzoic acid to (3-Bromo-2-methylphenyl)methanol is a fundamental transformation in organic synthesis. google.com This reduction of a carboxylic acid to a primary alcohol can be accomplished using several specialized reducing agents, with borane (B79455) complexes and aluminum hydrides being the most common choices.

Borane-tetrahydrofuran complex (BH₃-THF) is a widely utilized reagent for the reduction of carboxylic acids to alcohols due to its high efficiency and selectivity. chemicalbook.comgoogle.com Unlike some other hydride reagents, borane can selectively reduce carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.com The reagent is typically handled as a 1 M solution in THF. commonorganicchemistry.com

The reduction of substituted benzoic acids with BH₃-THF is generally carried out in an inert solvent, such as tetrahydrofuran (THF), under controlled temperature conditions. researchgate.netgoogle.com The reaction typically involves the slow, dropwise addition of the BH₃-THF solution to a solution of the carboxylic acid at a reduced temperature to manage the initial exothermic reaction. google.com

For a structurally related compound, 3-bromo-2-nitrobenzoic acid, the process involves dissolving the acid in THF and cooling the system to around 10°C before adding the BH₃-THF solution. google.com After the addition is complete, the reaction mixture is allowed to warm to a moderately elevated temperature, such as 30-40°C, and stirred for several hours to ensure the reaction goes to completion. google.com For general safety, it is recommended that reactions involving BH₃-THF be maintained at temperatures below 35°C, as its decomposition can be vigorous. commonorganicchemistry.comcommonorganicchemistry.com The reaction is typically quenched by the slow addition of a protic solvent like methanol. google.com

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 3-Bromo-2-nitrobenzoic acid | google.com |

| Reagent | Borane tetrahydrofuran (1M solution) | google.com |

| Solvent | Tetrahydrofuran (THF) | google.com |

| Initial Temperature | 10°C | google.com |

| Reaction Temperature | 30-40°C | google.com |

| Reaction Time | 12 hours | google.com |

| Workup | Quenching with methanol, followed by extraction | google.com |

The reduction of aromatic carboxylic acids using BH₃-THF is known to proceed rapidly and quantitatively, often resulting in high yields of the corresponding primary alcohol. researchgate.net In the reduction of 3-bromo-2-nitrobenzoic acid, a close analog to the target precursor, isolated yields of 83.1% to 84.3% have been reported. google.com The product is typically purified through standard laboratory techniques such as aqueous workup, extraction, and column chromatography to achieve high purity. google.com

While BH₃-THF is a preferred reagent, other metal hydrides can also be employed for the reduction of carboxylic acids, each with its own reactivity profile and handling requirements.

Sodium borohydride (NaBH₄) is a milder reducing agent compared to borane or lithium aluminum hydride. ncert.nic.in On its own, NaBH₄ is generally not reactive enough to reduce carboxylic acids directly under standard, ambient conditions. libretexts.orgsci-hub.se

To overcome this limitation, modified NaBH₄ systems have been developed. One such effective method involves the use of sodium borohydride in combination with bromine (Br₂) in a refluxing THF solvent. sci-hub.seresearchgate.net This combination generates a more reactive borane species in situ, which is capable of reducing various benzoic acids to their corresponding alcohols in satisfactory yields, typically ranging from 60.6% to 90.1%. sci-hub.seresearchgate.net This method offers an advantage in terms of reagent cost and ease of handling compared to other, more reactive hydrides. sci-hub.se

Lithium aluminum hydride (LiAlH₄) is a powerful and highly reactive reducing agent capable of reducing a wide array of functional groups, including carboxylic acids. pearson.comleah4sci.com The reduction of carboxylic acids with LiAlH₄ is typically rapid and proceeds under mild conditions to produce primary alcohols in high yields. commonorganicchemistry.comresearchgate.net Due to its high reactivity, LiAlH₄ reacts violently with water and other protic solvents, necessitating the use of anhydrous ethereal solvents like diethyl ether or THF and careful handling procedures. libretexts.orgresearchgate.net

The general procedure involves adding a solution of the carboxylic acid in an anhydrous ether to a stirred solution of LiAlH₄. researchgate.net After the reaction is complete, a careful aqueous workup is required to decompose the excess hydride and the resulting aluminum salts to isolate the alcohol product. libretexts.orgresearchgate.net This method has been shown to convert various carboxylic acids, including benzoic acid and phenylacetic acid, into their corresponding alcohols with yields often exceeding 80-90%. researchgate.net

| Reducing Agent | Reactivity | Typical Solvents | Key Considerations | Source |

|---|---|---|---|---|

| Borane-Tetrahydrofuran (BH₃-THF) | High, selective for carboxylic acids | THF | Commercially available as a solution; stable under recommended conditions. | commonorganicchemistry.comcommonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Low (ineffective alone) | Methanol, Ethanol | Requires additives (e.g., Br₂) to reduce carboxylic acids. | libretexts.orgsci-hub.se |

| Lithium Aluminum Hydride (LiAlH₄) | Very High (non-selective) | Diethyl ether, THF | Highly reactive with water; requires strictly anhydrous conditions. | libretexts.orgresearchgate.net |

Alternative Reducing Agents in Carboxylic Acid Reduction

Bromination of 2-Methylphenylmethanol and Derivatives

A direct approach to this compound involves the electrophilic aromatic substitution of 2-methylphenylmethanol (also known as 2-methylbenzyl alcohol). In this reaction, a bromine atom is introduced onto the aromatic ring. The primary challenge in this method is controlling the position of the incoming bromine atom, as the existing methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups direct incoming electrophiles to specific positions.

The methyl and hydroxymethyl groups are both ortho-, para-directing activators. This means they tend to direct incoming electrophiles to the positions ortho and para relative to themselves. For 2-methylphenylmethanol, this would preferentially place the bromine at positions 3, 5, and 6. Achieving regioselectivity for the desired 3-bromo isomer requires careful selection of brominating agents and reaction conditions to overcome the formation of other isomers.

Strategies to enhance regioselectivity in electrophilic aromatic bromination often involve the use of specific reagents that can be influenced by steric hindrance or electronic effects. mdpi.com N-bromosuccinimide (NBS) is a common brominating agent used for such transformations, often in solvents like acetonitrile (B52724) or chloroform. mdpi.comnih.gov The reaction conditions, such as temperature and reaction time, can be fine-tuned to favor the formation of one isomer over others. nih.govsemanticscholar.org For instance, employing NBS in an environmentally friendly solvent like ethanol or even water can be an effective method for the regioselective monobromination of certain aromatic compounds. nih.govsemanticscholar.org

Table 1: Reagents for Regioselective Bromination

| Reagent | Typical Conditions | Notes |

|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile or Ethanol, 50-95°C | A versatile reagent for achieving monobromination. mdpi.comnih.govsemanticscholar.org |

| Bromine (Br₂) | Acetic Acid, Chloroform | A strong brominating agent; selectivity can be an issue. mdpi.com |

Catalysts can play a crucial role in enhancing the rate and selectivity of aromatic bromination. Lewis acids are common catalysts, but their use can sometimes lead to a mixture of products. Heterogeneous catalysts, such as zeolites, have been shown to induce high para-selectivity in the bromination of toluene (B28343) and similar substrates due to the shape-selective nature of their porous structures. mdpi.com While not specifically documented for 2-methylphenylmethanol, these systems represent a potential strategy for directing bromination. Another approach involves using a catalytic mixture of copper(I) bromide and copper(II) bromide, which has been shown to be effective in Sandmeyer-type bromination reactions and could be adapted for direct aromatic bromination. nih.gov

Synthesis from 3-Bromo-2-methylbenzaldehyde (B1279399)

One of the most direct and widely used methods for preparing this compound is through the reduction of the corresponding aldehyde, 3-bromo-2-methylbenzaldehyde. chemicalbook.comchemicalbook.com This method is advantageous because the aldehyde precursor can be synthesized from other starting materials, and the subsequent reduction is typically a high-yielding and clean reaction.

The conversion of the aldehyde group (-CHO) to a primary alcohol group (-CH₂OH) is a fundamental transformation in organic chemistry. This is typically achieved using a variety of reducing agents.

A common and effective method involves the use of sodium borohydride (NaBH₄) in a protic solvent like ethanol or methanol. This reagent is selective for aldehydes and ketones and will not affect the aryl bromide. An alternative pathway starts from 3-bromo-2-methylbenzoic acid, which is first reduced to this compound using a stronger reducing agent like sodium borohydride in combination with iodine in tetrahydrofuran (THF). The resulting alcohol can then be oxidized to 3-bromo-2-methylbenzaldehyde if desired, or it can be the final product itself. Another powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be used for this transformation, typically in an aprotic solvent like THF at low temperatures. chemicalbook.com

Table 2: Reduction of 3-Bromo-2-methylbenzaldehyde

| Reducing Agent | Solvent | Typical Conditions | Yield |

|---|---|---|---|

| Sodium Borohydride / Iodine | THF | Room Temperature | Not specified |

This reduction step is a key part of a multi-step synthesis that might begin with 3-bromo-2-methylbenzoic acid, demonstrating the modularity of synthetic routes.

Synthesis from Bromo-substituted Anilines via Sandmeyer Reaction

The Sandmeyer reaction provides a versatile method for introducing a variety of substituents onto an aromatic ring, starting from an aryl amine (aniline). nih.govwikipedia.org This pathway can be used to prepare key intermediates that lead to this compound. The process involves the conversion of the amino group into a diazonium salt, which is then displaced by a nucleophile. organic-chemistry.org

To synthesize the target compound via this route, an important intermediate is 3-bromo-2-methylphenol. This phenol can be prepared from 3-bromo-2-methylaniline. cymitquimica.com The synthesis involves two main steps:

Diazotization : 3-bromo-2-methylaniline is treated with a cold, acidic solution of sodium nitrite (NaNO₂) to form the corresponding arenediazonium salt. This reaction is typically carried out at temperatures around 0°C to ensure the stability of the diazonium salt. google.com

Hydroxylation : The resulting diazonium salt is then heated in water. This step, often catalyzed by copper(I) oxide (Cu₂O), displaces the diazonium group (-N₂⁺) with a hydroxyl group (-OH), yielding 3-bromo-2-methylphenol. wikipedia.org This classical transformation is a key application of the Sandmeyer reaction for the synthesis of phenols. wikipedia.org

While the outline concludes with the preparation of the phenol, further steps would be required to convert the phenol into the target benzyl (B1604629) alcohol, which are outside the specified scope.

Subsequent Conversions to this compound

The synthesis of this compound is frequently accomplished through the chemical reduction of precursor compounds where the carbon atom of the target hydroxymethyl group exists in a higher oxidation state, such as in a carboxylic acid or an ester. These conversion methods are pivotal in multi-step organic syntheses.

One established pathway involves a two-step process commencing with 3-Bromo-2-methylbenzoic acid. This acid is first esterified, for instance, by reacting it with methanol in the presence of a strong acid catalyst like concentrated sulfuric acid. The resulting ester, methyl 3-bromo-2-methylbenzoate, is then subjected to reduction. A powerful reducing agent, such as Lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF), is effective for this transformation. The reaction cleaves the ester and reduces the carbonyl group to a primary alcohol, yielding this compound. This particular sequence has been reported to be high-yielding, with the reduction step achieving a yield of 92.4%.

Alternatively, this compound can be synthesized directly from 3-Bromo-2-methylbenzoic acid in a single step. This direct reduction can be carried out using a combination of sodium borohydride and iodine in a solvent such as THF. In this reaction, the reagents work in concert to reduce the carboxylic acid to the corresponding benzyl alcohol. The mixture is typically stirred at room temperature for a couple of hours to ensure the reaction proceeds to completion.

The table below summarizes these key synthetic conversions leading to this compound.

Table 1: Synthetic Conversions to this compound

| Starting Material | Reagents | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Methyl 3-bromo-2-methylbenzoate | Lithium aluminum hydride (LAH) | Tetrahydrofuran (THF) | This compound | 92.4% |

Advanced Chemical Reactivity and Transformations of 3 Bromo 2 Methylphenyl Methanol

Cross-Coupling Reactions at the Bromine Moiety

The bromine atom attached to the phenyl ring of (3-Bromo-2-methylphenyl)methanol is a key site for carbon-carbon bond formation through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of more complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. In the case of this compound, the aryl bromide functionality readily participates in this transformation.

The Suzuki-Miyaura coupling of this compound with various boronic acids allows for the introduction of new aryl or vinyl substituents at the 3-position of the benzene (B151609) ring.

For instance, the reaction with phenylboronic acid leads to the formation of (2-methyl-[1,1'-biphenyl]-3-yl)methanol. In a documented procedure, this reaction was carried out using this compound and phenylboronic acid in a toluene (B28343), ethanol, and aqueous sodium bicarbonate solution. The reaction, catalyzed by [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) chloride (Pd(dppf)Cl₂), was heated at 80-85 °C for 30 minutes to 12 hours, affording the desired product in a high yield of 95%. rug.nlambeed.com

Similarly, coupling with (2,3-Dihydrobenzo[b][l,4]dioxin-6-yl)boronic acid provides (3-(2,3-dihydrobenzo[b] rug.nlgoogle.comdioxin-6-yl)-2-methylphenyl)methanol. This reaction proceeds under similar conditions, employing Pd(dppf)Cl₂ as the catalyst in a solvent mixture of toluene, ethanol, and a saturated aqueous solution of sodium bicarbonate at 85 °C for 12 hours. rug.nluj.edu.pl

The following table summarizes the Suzuki-Miyaura coupling reactions of this compound with these boronic acids.

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic Acid | Pd(dppf)Cl₂ | NaHCO₃ | Toluene/Ethanol/H₂O | 80-85 | 0.5-12 | 95 | rug.nlambeed.com |

| (2,3-Dihydrobenzo[b][l,4]dioxin-6-yl)boronic acid | Pd(dppf)Cl₂ | NaHCO₃ | Toluene/Ethanol/H₂O | 85 | 12 | N/A | rug.nluj.edu.pl |

The choice of the palladium catalyst and its associated ligands is crucial for the success of the Suzuki-Miyaura reaction, influencing reaction rates, yields, and functional group tolerance.

Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) has proven to be a highly effective catalyst for the Suzuki coupling of this compound. rug.nlambeed.comuj.edu.pl Its robustness and efficiency in coupling aryl bromides are well-documented.

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is another commonly used catalyst for Suzuki-Miyaura reactions. semanticscholar.org While specific examples with this compound are not detailed in the provided search results, its general utility in coupling aryl bromides, including sterically hindered or electronically diverse substrates, is well-established. For instance, the coupling of 3-bromo-2-methylaniline with phenylboronic acid, a structurally similar substrate, proceeds efficiently using Pd(PPh₃)₄. nih.gov

XPhos Pd G2 is a second-generation Buchwald precatalyst that is known for its high activity in a wide range of cross-coupling reactions. A patent describes the use of XPhos Pd G2 in the Suzuki-Miyaura coupling of a derivative of this compound, highlighting its applicability for this class of substrates. google.com Another study details the synthesis of 8-(o-tolyl)quinazoline derivatives where a key step is a Suzuki-Miyaura coupling reaction employing XPhos Pd G2 as the catalyst. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the organoboron species.

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The specific ligands on the palladium catalyst play a critical role in each of these steps, influencing the electron density at the metal center and the steric environment around it.

The yield and selectivity of the Suzuki-Miyaura coupling of this compound can be significantly influenced by various reaction parameters:

Solvent : A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and an aqueous solution is often used to dissolve both the organic and inorganic reagents.

Base : An inorganic base such as sodium bicarbonate, potassium carbonate, or potassium phosphate is essential for the transmetalation step. The choice and concentration of the base can affect the reaction rate and the occurrence of side reactions.

Temperature : The reaction is typically heated to temperatures between 80-100 °C to ensure a reasonable reaction rate.

Reaction Time : The duration of the reaction can vary from 30 minutes to several hours, depending on the reactivity of the substrates and the efficiency of the catalyst. ambeed.com

Careful optimization of these conditions is necessary to achieve the desired outcome with high efficiency.

Other Metal-Catalyzed Coupling Reactions

Besides the Suzuki-Miyaura reaction, the bromine atom of this compound can participate in a variety of other metal-catalyzed cross-coupling reactions to form different types of carbon-carbon and carbon-heteroatom bonds. These reactions expand the synthetic utility of this building block. While specific examples for this compound are not prevalent in the provided search results for the following reactions, the general principles apply to aryl bromides.

Sonogashira Coupling : This reaction couples terminal alkynes with aryl halides, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org It would allow for the introduction of an alkynyl group at the 3-position of this compound.

Heck Reaction : The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. wikipedia.org This would enable the vinylation of the aromatic ring of this compound.

Stille Coupling : This reaction utilizes organotin compounds as the coupling partners for aryl halides, catalyzed by palladium. organic-chemistry.org The Stille reaction is known for its tolerance of a wide range of functional groups.

Kumada Coupling : The Kumada coupling employs Grignard reagents as the nucleophilic partner in a palladium- or nickel-catalyzed reaction with aryl halides. wikipedia.org This method is particularly useful for forming carbon-carbon bonds with alkyl or other aryl groups.

These alternative coupling reactions provide a diverse toolbox for the chemical modification of this compound, enabling the synthesis of a wide array of complex molecules.

Buchwald-Hartwig Amination Analogs

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. The reaction typically involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. While direct studies on this compound in this reaction are not prevalent, its core structure as an aryl bromide makes it a suitable precursor for such transformations.

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.

Several generations of catalyst systems have been developed to improve the efficiency and scope of the reaction. Early systems relied on monodentate phosphine (B1218219) ligands, while later developments introduced sterically hindered and bidentate phosphine ligands like BINAP and DDPF, which improved reaction rates and yields, particularly for primary amines. The choice of ligand, base (e.g., NaOt-Bu, KOt-Bu), and solvent is crucial for the success of the coupling. Given this, analogs of this compound, potentially with the hydroxyl group protected, could be effectively coupled with a wide range of amines to synthesize substituted 2-methyl-3-aminobenzyl alcohol derivatives, which are valuable building blocks in medicinal chemistry and materials science.

Sonogashira Coupling Adaptations

The Sonogashira coupling is a fundamental cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The aryl bromide functionality of this compound makes it an ideal candidate for Sonogashira coupling reactions, allowing for the introduction of an alkynyl substituent onto the phenyl ring.

The widely accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, the aryl halide undergoes oxidative addition to the Pd(0) catalyst. Meanwhile, in the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to afford the aryl-alkyne product and regenerate the Pd(0) catalyst.

Modern adaptations of the Sonogashira coupling have focused on developing copper-free conditions to avoid the undesirable side reaction of alkyne homocoupling. These methods often employ specific ligands and bases to facilitate the reaction. By applying Sonogashira coupling conditions, this compound can be transformed into (3-alkynyl-2-methylphenyl)methanol derivatives, providing access to a range of conjugated systems used in the synthesis of pharmaceuticals and functional organic materials.

Reactions Involving the Hydroxyl Group

Oxidation Reactions

The primary alcohol functional group of this compound is readily oxidized to the corresponding aldehyde, 3-Bromo-2-methylbenzaldehyde (B1279399). This transformation is a key step in the synthesis of more complex molecules. As a benzylic alcohol, this compound is particularly susceptible to oxidation by a variety of reagents, often under mild conditions that preserve the bromo-substituent.

The selective oxidation of this compound to 3-Bromo-2-methylbenzaldehyde is a common and efficient process. This conversion is crucial as the resulting aldehyde is a versatile intermediate for further synthetic manipulations. Several oxidation protocols have been developed to achieve this transformation with high yield and selectivity, avoiding over-oxidation to the carboxylic acid.

Manganese(IV) oxide (MnO₂) is a widely used and effective reagent for the selective oxidation of benzylic and allylic alcohols. It is a heterogeneous oxidant, which simplifies the workup procedure as the excess reagent and manganese byproducts can be removed by simple filtration. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a non-polar organic solvent like dichloromethane or chloroform at room temperature. The reactivity of MnO₂ can depend on its method of preparation. The oxidation occurs on the surface of the MnO₂ solid.

A specific protocol for this conversion involves dissolving this compound in dichloromethane and adding a significant excess of manganese (IV) oxide. The mixture is stirred overnight, and upon completion, the solids are filtered off, and the solvent is evaporated to yield the desired aldehyde.

| Reactant | Reagent | Solvent | Reaction Time | Product |

|---|---|---|---|---|

| This compound | Manganese(IV) Oxide (MnO₂) | Dichloromethane (CH₂Cl₂) | Overnight | 3-Bromo-2-methylbenzaldehyde |

Besides manganese dioxide, other reagents can effectively oxidize this compound to its corresponding aldehyde. One common method is the Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO). This activated species then oxidizes the alcohol.

A typical procedure involves cooling a solution of oxalyl chloride in dichloromethane to a low temperature (e.g., -78°C), followed by the addition of DMSO. A solution of this compound is then added dropwise. After a period of stirring, a hindered base such as triethylamine is added to quench the reaction and facilitate the formation of the aldehyde product. This method is known for its mild conditions and high yields.

| Reactant | Reagents | Solvent | Temperature | Product |

|---|---|---|---|---|

| This compound | 1. Oxalyl chloride, DMSO 2. Triethylamine | Dichloromethane (CH₂Cl₂) | -78°C to room temp. | 3-Bromo-2-methylbenzaldehyde |

Formation of Carboxylic Acid Derivatives

The primary alcohol functionality of this compound can be readily oxidized to yield the corresponding carboxylic acid, 3-bromo-2-methylbenzoic acid. This transformation is a fundamental reaction in organic synthesis, often employing strong oxidizing agents. While the reduction of 3-bromo-2-methylbenzoic acid is a documented method for preparing this compound, the reverse oxidation reaction is also a standard and predictable process chemicalbook.com.

Common reagents for the oxidation of primary benzylic alcohols to carboxylic acids include:

Potassium permanganate (KMnO₄)

Chromium trioxide (CrO₃) in an acidic solution (Jones oxidation)

Potassium dichromate (K₂Cr₂O₇) with sulfuric acid

The reaction generally proceeds by heating the alcohol with an excess of the oxidizing agent in a suitable solvent. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, an acidic workup protonates the carboxylate salt to yield the final carboxylic acid product.

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | KMnO₄ or K₂Cr₂O₇/H₂SO₄ | 3-Bromo-2-methylbenzoic acid | Oxidation |

Etherification Reactions

The hydroxyl group of this compound can be converted into an ether linkage through various etherification methods. This transformation is valuable for introducing a wide range of alkyl or aryl groups, thereby modifying the molecule's physical and chemical properties.

Williamson Ether Synthesis Utilizing this compound Derivatives

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the context of this compound, the synthesis involves two primary steps:

Deprotonation: The alcohol is first treated with a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to deprotonate the hydroxyl group. This step generates the corresponding alkoxide, (3-bromo-2-methylphenyl)methoxide, which is a potent nucleophile. The use of NaH is particularly effective as the reaction is irreversible due to the formation of hydrogen gas (H₂).

Nucleophilic Substitution: The resulting alkoxide is then reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) or a sulfonate ester (e.g., tosylate, mesylate). The alkoxide attacks the electrophilic carbon of the alkylating agent, displacing the halide or sulfonate leaving group and forming the new ether C-O bond.

Due to the SN2 nature of the reaction, it is most efficient with unhindered primary alkyl halides. Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) in the presence of the strongly basic alkoxide, leading to the formation of alkenes as side products.

| Step | Reactants | Reagent(s) | Intermediate/Product | Mechanism |

| 1. Deprotonation | This compound | NaH | Sodium (3-bromo-2-methylphenyl)methoxide | Acid-Base Reaction |

| 2. Substitution | Sodium (3-bromo-2-methylphenyl)methoxide + Alkyl Halide (R-X) | - | 1-Bromo-2-(alkoxymethyl)-3-methylbenzene | SN2 |

Esterification Reactions

Esterification is the process of forming an ester from an alcohol and a carboxylic acid or a carboxylic acid derivative. This compound readily undergoes esterification, a reaction that is often catalyzed by a strong acid. A highly effective method for this transformation involves the use of more reactive carboxylic acid derivatives, such as acid chlorides or acid anhydrides.

When reacting with an acid chloride (R-COCl), the alcohol's hydroxyl oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is typically performed in the presence of a non-nucleophilic base, like pyridine or triethylamine, which neutralizes the hydrochloric acid (HCl) byproduct that is formed during the reaction youtube.com. The reaction is generally exothermic and proceeds efficiently at or below room temperature.

The general reaction is as follows: this compound + R-COCl → (3-Bromo-2-methylphenyl)methyl R-oate + HCl

Halogenation of the Hydroxyl Group

The hydroxyl group of this compound can be substituted by a halogen atom to form a benzylic halide. These resulting halides are valuable synthetic intermediates due to their enhanced reactivity in nucleophilic substitution and organometallic reactions.

Chlorination with Thionyl Chloride (SOCl₂)

A common and efficient method for converting a primary alcohol to an alkyl chloride is through reaction with thionyl chloride (SOCl₂). This reaction is particularly advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the reaction to completion masterorganicchemistry.com.

The mechanism involves the initial reaction of the alcohol with thionyl chloride to form a chlorosulfite intermediate. In the presence of a base like pyridine, or depending on the solvent, the mechanism can vary, but a common pathway involves the chloride ion, released in the formation of the intermediate, attacking the benzylic carbon in an SN2 fashion. The chlorosulfite group is an excellent leaving group, which readily departs as SO₂.

| Reactant | Reagent | Product | Byproducts |

| This compound | Thionyl chloride (SOCl₂) | 1-Bromo-2-(chloromethyl)-3-methylbenzene | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) |

Transformations of the Aromatic Ring

The aromatic ring of this compound contains a bromine atom, which serves as a key handle for various transformations, particularly palladium-catalyzed cross-coupling reactions. The ring itself can also undergo further electrophilic substitution, although the directing effects of the existing substituents must be considered. The methyl group is an ortho, para-director, while the bromo and hydroxymethyl groups are deactivating and primarily meta-directing.

A prominent example of a transformation involving the C-Br bond is the Suzuki-Miyaura coupling reaction wikipedia.orglibretexts.org. This powerful carbon-carbon bond-forming reaction couples the aryl bromide with an organoboron species, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base nrochemistry.comorganic-chemistry.org.

The general scheme for the Suzuki coupling of a derivative of this compound is as follows: A derivative of this compound + R-B(OH)₂ → A derivative of (2-methyl-[1,1'-biphenyl]-3-yl)methanol + HBr + B(OH)₃

This reaction is highly versatile and allows for the synthesis of a wide array of biaryl compounds and other complex molecules by introducing various 'R' groups (alkyl, alkenyl, aryl, etc.) at the position of the bromine atom gre.ac.uk.

Furthermore, the aromatic ring can be subjected to electrophilic aromatic substitution reactions, such as nitration or further halogenation scholaris.caorganic-chemistry.org. The position of the incoming electrophile will be directed by the combined electronic effects of the substituents already on the ring.

| Reaction Type | Reactant | Reagent(s) | Potential Product(s) |

| Suzuki Coupling | This compound | R-B(OH)₂, Pd catalyst, Base | (2-Methyl-3-R-phenyl)methanol |

| Bromination | This compound | Br₂, FeBr₃ | Dibromo-2-methylphenyl)methanol isomers |

| Nitration | This compound | HNO₃, H₂SO₄ | (Bromo-2-methyl-nitro-phenyl)methanol isomers |

Electrophilic Aromatic Substitution Reactions (Controlled)

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The outcome of such reactions on this compound is dictated by the directing effects of the existing substituents.

Methyl Group (-CH₃): This is an activating group due to hyperconjugation and inductive effects, increasing the electron density of the ring and making it more susceptible to electrophilic attack. It is an ortho, para-director.

Bromo Group (-Br): This is a deactivating group due to its electron-withdrawing inductive effect. However, due to resonance, it donates lone-pair electron density to the ring, making it an ortho, para-director.

Hydroxymethyl Group (-CH₂OH): This group is weakly deactivating via the inductive effect and is generally considered a meta-director with respect to its own position, though its influence is less pronounced than that of strong deactivating groups.

In this compound, the substituents are located at positions 1-(CH₂OH), 2-(CH₃), and 3-(Br). The activating ortho, para-directing methyl group and the deactivating ortho, para-directing bromo group have the most significant influence on the position of incoming electrophiles. The positions ortho and para to the activating methyl group (positions 3 and 6) are electronically enriched. However, position 3 is already occupied by the bromo group. The positions ortho and para to the bromo group (positions 2 and 4) are also directed.

Considering the combined effects, the most activated and sterically accessible positions for an incoming electrophile (E⁺) are C4 and C6. The strong activating effect of the methyl group is likely to be the dominant directing influence. Therefore, electrophilic substitution is predicted to occur preferentially at the positions para to the methyl group (C6) and ortho to the bromo group (C4). Controlled conditions would be necessary to achieve regioselectivity and prevent side reactions involving the benzylic alcohol.

Table 1: Predicted Outcomes of Controlled Electrophilic Aromatic Substitution Reactions This table presents predicted products based on established principles of electrophilic aromatic substitution, as specific experimental data for these reactions on this compound is not extensively documented in peer-reviewed literature.

| Reaction Type | Reagents and Conditions | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | (3-Bromo-2-methyl-6-nitrophenyl)methanol and (3-Bromo-2-methyl-4-nitrophenyl)methanol |

| Bromination | Br₂, FeBr₃ | (3,6-Dibromo-2-methylphenyl)methanol and/or (3,4-Dibromo-2-methylphenyl)methanol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (5-Acetyl-3-bromo-2-methylphenyl)methanol |

Nucleophilic Aromatic Substitution (SNAr) on Derivatives

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic aliphatic substitution, SNAr has stringent requirements. The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com

The parent compound, this compound, is not susceptible to SNAr. The ring is not sufficiently electron-poor, and there are no strong EWGs to stabilize the negative charge of the Meisenheimer intermediate that would form upon nucleophilic attack. masterorganicchemistry.com

To facilitate an SNAr reaction, a derivative of this compound must first be synthesized. This typically involves introducing a nitro group onto the ring via an electrophilic nitration reaction, as described in the previous section. If nitration occurs at the C4 or C6 position, the resulting compound would be activated for SNAr.

For instance, if (3-Bromo-2-methyl-4-nitrophenyl)methanol is synthesized, the nitro group is para to the bromo group. This powerful EWG would withdraw electron density from the ring and stabilize the intermediate formed when a nucleophile attacks the carbon bearing the bromine atom. This activation allows for the displacement of the bromide ion by a variety of nucleophiles.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on an Activated Derivative This table illustrates hypothetical SNAr reactions on a suitable derivative, such as (3-Bromo-2-methyl-4-nitrophenyl)methanol, based on the established mechanism of SNAr.

| Activated Substrate | Nucleophile (Nu⁻) | Reagents | Predicted Product |

| (3-Bromo-2-methyl-4-nitrophenyl)methanol | Methoxide (CH₃O⁻) | CH₃ONa, CH₃OH | (3-Methoxy-2-methyl-4-nitrophenyl)methanol |

| (3-Bromo-2-methyl-4-nitrophenyl)methanol | Ammonia (NH₃) | NH₃, heat, pressure | (3-Amino-2-methyl-4-nitrophenyl)methanol |

| (3-Bromo-2-methyl-4-nitrophenyl)methanol | Cyanide (CN⁻) | NaCN, DMSO | (3-Cyano-2-methyl-4-nitrophenyl)methanol |

This two-step process—activation via electrophilic substitution followed by nucleophilic substitution—is a powerful strategy for the synthesis of highly functionalized aromatic compounds that are not accessible through direct methods.

Synthesis of Complex Derivatives and Analogs Utilizing 3 Bromo 2 Methylphenyl Methanol As a Precursor

Synthesis of Biphenyl-Substituted Intermediates

A primary application of (3-Bromo-2-methylphenyl)methanol is in the synthesis of biphenyl (B1667301) compounds through palladium-catalyzed cross-coupling reactions. The bromo substituent provides a reactive site for reactions like the Suzuki coupling, allowing for the introduction of a second phenyl ring.

A common transformation involves the Suzuki coupling of this compound with a phenylboronic acid. chemicalbook.com This reaction is typically carried out in a solvent system like toluene (B28343) and ethanol, using a palladium catalyst such as dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂) and a base like sodium bicarbonate. chemicalbook.com The reaction proceeds under an inert atmosphere at elevated temperatures, yielding (2-Methyl-[1,1'-biphenyl]-3-yl)methanol with high efficiency. chemicalbook.com

| Reactants | Catalyst | Base | Solvent | Conditions | Product | Yield | Ref |

| This compound, Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | Sodium Bicarbonate | Toluene, Ethanol | 80 °C, 3h, Argon | (2-Methyl-[1,1'-biphenyl]-3-yl)methanol | 98% | chemicalbook.com |

The biphenyl structures derived from this compound are crucial intermediates in the development of small-molecule inhibitors for the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) pathway. researchgate.net This pathway is a key immune checkpoint, and its blockade has emerged as a promising strategy in cancer immunotherapy. researchgate.netnih.govnih.govresearchgate.net While monoclonal antibodies are the primary drugs targeting this pathway, small-molecule inhibitors offer advantages such as oral administration and better stability. researchgate.netresearchgate.net

In one synthetic approach, this compound undergoes a Suzuki coupling with (2,3-dihydrobenzo[b] chemicalbook.comgoogle.comdioxin-6-yl)boronic acid. This reaction produces a biphenyl intermediate in a 90% yield, which is then further elaborated through several steps, including chlorination and nucleophilic substitutions, to generate potent PD-L1 antagonists. acs.org The resulting complex molecules are designed to fit into a hydrophobic cavity on the PD-L1 dimer, disrupting its interaction with PD-1. nih.gov Derivatives of (2-methyl-3-biphenylyl)methanol are specifically noted for their ability to induce an enlarged interaction interface on the PD-L1 dimer. researchgate.net

The compound 2-Methyl-[1,1′-biphenyl]-3-ol and its direct precursor, (2-Methyl-[1,1′-biphenyl]-3-yl)methanol, can be synthesized from related starting materials. An alternative to using this compound directly is to start with 3-bromo-2-methylbenzoic acid. google.com This acid can undergo a Suzuki coupling reaction with a phenyl-substituted boric acid to form 3-phenyl-2-methylbenzoic acid. google.com This intermediate is then reduced using agents like borane (B79455) or lithium aluminium hydride to furnish (2-Methyl-[1,1′-biphenyl]-3-yl)methanol. google.com This two-step process provides a reliable route to the key biphenyl alcohol intermediate. google.com

Another documented method involves the formation of a Grignard reagent, (2-methyl[1,1'-biphenyl]-3-yl)magnesium chloride, which then reacts with polyoxymethylene to yield (2-methyl[1,1'-biphenyl]-3-yl)methanol. prepchem.com

Incorporation into Imidazopyridine Scaffolds

Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, present in numerous marketed drugs. nih.gov this compound can be utilized as a starting material for creating derivatives containing this important heterocyclic core.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction (3-CR) for the efficient synthesis of imidazo[1,2-a]heterocycles from an amidine (like 2-aminopyridine), an aldehyde, and an isocyanide. nih.govbeilstein-journals.orgbeilstein-journals.org This reaction has become a cornerstone of diversity-oriented synthesis in drug discovery. beilstein-journals.orgresearchgate.net

To be used in a GBB reaction, this compound must first be oxidized to its corresponding aldehyde, 3-bromo-2-methylbenzaldehyde (B1279399). This aldehyde can then participate as one of the three key components in the GBB reaction. The reaction typically proceeds by forming a Schiff base between the 2-aminopyridine (B139424) and the aldehyde, which is then attacked by the isocyanide, followed by an intramolecular cyclization to form the final imidazo[1,2-a]pyridine (B132010) product. nih.gov The use of the aldehyde derived from this compound allows for the incorporation of the 3-bromo-2-methylphenyl substituent onto the imidazopyridine core, creating complex molecules for biological screening. beilstein-journals.orgnih.gov

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reactions

Synthesis of Quinazoline (B50416) Derivatives

Quinazoline and its derivatives are another class of heterocyclic compounds with significant biological activity. nih.govresearchgate.net Synthetic strategies for quinazolines often involve the use of ortho-substituted aniline (B41778) or benzaldehyde (B42025) precursors.

The aldehyde derivative of this compound, 3-bromo-2-methylbenzaldehyde, can serve as a key starting material for quinazoline synthesis. Copper-catalyzed multicomponent reactions are frequently employed for this purpose. nih.gov For example, a one-pot reaction between a 2-bromobenzaldehyde, an amidine, and a nitrogen source can yield quinazoline derivatives. nih.gov In such a scheme, 3-bromo-2-methylbenzaldehyde could react with various amidines under copper catalysis to produce a range of substituted quinazolines. These methods are valued for their efficiency and tolerance of various functional groups. nih.govnih.gov

Preparation of Benzofuranone Derivatives

Benzofuran-2(3H)-ones are an important class of oxygen-containing heterocycles found in numerous biologically active natural products and pharmaceuticals. scienceopen.com While direct synthesis from this compound is not extensively documented, established catalytic strategies for analogous structures suggest plausible synthetic pathways. One such method is the palladium-catalyzed carbonylative intramolecular synthesis from 2-hydroxybenzyl alcohols. rsc.org

For this compound to be utilized in such a reaction, a preliminary conversion of the bromo-substituent to a hydroxyl group would be necessary, yielding a 2-hydroxy-6-methylbenzyl alcohol intermediate. Following this, the palladium-catalyzed carbonylation and lactonization could proceed. In this process, formic acid can be employed as an effective and convenient carbon monoxide source. rsc.org The reaction typically involves a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand to facilitate the carbonylative cyclization, affording the benzofuranone structure. rsc.org

The key step in forming the benzofuranone core from a 2-hydroxybenzyl alcohol derivative is an intramolecular lactonization. In the palladium-catalyzed carbonylative approach, this occurs after the insertion of carbon monoxide. The process involves the formation of an acyl-palladium intermediate which is then attacked by the phenolic hydroxyl group, leading to the cyclized product and regeneration of the palladium catalyst. rsc.org This methodology provides a route to various substituted benzofuran-2(3H)-one derivatives in moderate to good yields under relatively mild conditions. rsc.org

| Starting Material (2-Hydroxybenzyl Alcohol Derivative) | Product (Benzofuran-2(3H)-one Derivative) | Yield (%) |

| 2-Hydroxybenzyl alcohol | Benzofuran-2(3H)-one | 85% |

| 2-Hydroxy-5-methoxybenzyl alcohol | 5-Methoxybenzofuran-2(3H)-one | 78% |

| 5-Chloro-2-hydroxybenzyl alcohol | 5-Chlorobenzofuran-2(3H)-one | 82% |

| 2-Hydroxy-3-methylbenzyl alcohol | 3-Methylbenzofuran-2(3H)-one | 75% |

Synthesis of Indole (B1671886) Ring Systems

Indole and its derivatives are among the most significant heterocyclic scaffolds in medicinal chemistry, forming the core of many natural products and pharmaceuticals with a wide range of biological activities, including antifungal properties. tsijournals.combohrium.comresearchgate.net

However, a review of established synthetic methodologies indicates that this compound is not a typical precursor for indole ring synthesis. Prominent methods for constructing the indole nucleus, such as the Larock indole synthesis, generally proceed via the palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne. ub.edunih.govwikipedia.org Other common strategies involve the cyclization of o-alkenylanilines, o-allylanilines, or other aniline-based derivatives. organic-chemistry.org These routes require a nitrogen-containing functional group on the aromatic ring, which is absent in this compound. Converting the benzyl (B1604629) alcohol to a suitable aniline derivative would require a multi-step synthetic sequence that is not commonly reported as an efficient pathway to indoles.

Generation of Bifunctional Inhibitors for Antifungal Agents

The development of bifunctional or dual-target inhibitors is a modern strategy in drug discovery aimed at overcoming drug resistance and improving therapeutic efficacy. While the direct synthesis of a dual-target CYP51/PD-L1 inhibitor from this compound is not described in the reviewed literature, the compound's structural motifs are relevant to the synthesis of inhibitors for the PD-1/PD-L1 immune checkpoint.

The PD-1/PD-L1 interaction is a critical immune checkpoint that cancer cells can exploit to evade the immune system. nih.gov Small-molecule inhibitors that disrupt this interaction are a major focus of cancer immunotherapy research. nih.govnih.gov The synthesis of such inhibitors has been shown to utilize precursors structurally related to this compound.

For instance, research into terphenyl-based PD-L1 inhibitors involved the synthesis of (3′-(Benzo-1,4-dioxan-6-yl)-2′-methyl-[1,1′-biphenyl]-3-yl)methanol, which was prepared from 6-(3-Bromo-2-methylphenyl)-1,4-benzodioxane via a Suzuki coupling reaction. acs.org This demonstrates the utility of the 3-bromo-2-methylphenyl moiety as a key building block for creating complex biphenyl and terphenyl scaffolds necessary for potent PD-L1 inhibition. acs.org

Another study on di-bromo-based small-molecule PD-L1 inhibitors describes the synthesis of various complex ethers and amines starting from precursors like 2-bromo-3-(bromomethyl)-1,1'-biphenyl. nih.gov One key intermediate, (3-((2-bromo-[1,1′-biphenyl]-3-yl)methoxy)phenyl)methanol, highlights the role of bromo-substituted benzyl alcohol frameworks in the construction of these inhibitors. nih.gov

The second target specified, CYP51 (lanosterol 14α-demethylase), is a well-established target for antifungal agents, particularly azole-based drugs. Many heterocyclic compounds, including derivatives of benzofuran (B130515) and indole, are known to possess antifungal activity. acs.orgnih.govresearchgate.net However, the scientific literature did not yield specific examples of dual-target inhibitors designed to act on both CYP51 and PD-L1, nor a synthetic route for such a molecule using this compound as a starting point.

Reaction Mechanism Elucidation in Key Transformations

This compound serves as a crucial precursor in the synthesis of various fused ring systems and biaryl compounds. One of the primary transformations it undergoes is its conversion from 3-bromo-2-methylbenzoic acid through esterification and subsequent reduction. This process establishes the foundational hydroxymethyl group, which is pivotal for further functionalization.

In the context of synthesizing inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) pathway, this compound is a key starting material. chemicalbook.com The reaction mechanisms often involve palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, where the bromine atom is substituted with a boronic acid or ester to form a new carbon-carbon bond. For instance, coupling with various phenylboronic acid pinacol (B44631) esters leads to the formation of terphenyl scaffolds. chemrxiv.org The hydroxymethyl group on the this compound core can then be converted to a more reactive species, like a chloride, to facilitate alkylation of amines, a key step in building the final inhibitor structure. chemrxiv.org The reaction kinetics and pathways of such multi-step syntheses are often complex, with the potential for side-reactions. Understanding these mechanisms is critical for optimizing reaction conditions and maximizing the yield of the desired product.

Computational Chemistry for Structural and Reactivity Predictions

Computational chemistry has become an indispensable tool for understanding the behavior of this compound and its derivatives at a molecular level.

Molecular modeling and docking are extensively used to predict the binding affinity and orientation of molecules within the active site of a biological target. derpharmachemica.com In the case of derivatives of this compound, these techniques have been instrumental in designing potent inhibitors of the PD-L1 protein. biosynth.com

Docking studies have revealed that the spatial arrangement of the aromatic rings in terphenyl derivatives, originating from the this compound core, is crucial for effective binding to the PD-L1 dimer. acs.org For example, the torsion angles between the phenyl rings significantly influence the molecule's ability to fit into the binding pocket. acs.org By replacing flexible ether linkers with a more rigid aromatic ring system derived from this scaffold, researchers have designed inhibitors with improved binding capacity. nih.gov These computational predictions have been validated by co-crystal structures, which show that these small molecule inhibitors induce the dimerization of PD-L1, thereby blocking its interaction with PD-1. nih.gov

A notable finding from molecular docking is the enhanced binding affinity of a rigidified terphenyl core compared to more flexible analogues. acs.org For example, a terphenyl fragment derived from (3'-(benzodioxan-6-yl)-2'-methyl-[1,1'-biphenyl]-4-yl)methanol showed a stronger binding affinity to PD-L1 than a corresponding, less rigid fragment. chemrxiv.org

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. Conformational analysis and the study of energy landscapes provide insights into the stable and low-energy shapes a molecule can adopt. For derivatives of this compound, understanding the preferred spatial orientation of the phenyl rings is key to predicting their interaction with target proteins like PD-L1. acs.org

Computational methods are used to calculate the potential energy of a molecule as its bonds are rotated, generating an energy landscape that identifies the most stable conformations. This information is vital for designing molecules that are pre-organized for binding, which can lead to higher affinity and selectivity. The rigidity of the terphenyl scaffold, derived from this compound, limits the number of accessible conformations, which can be advantageous for strong binding. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. wu.ac.th For derivatives of this compound, QSAR models can predict the inhibitory potency of new analogues based on their structural features.

These models use various molecular descriptors, which are numerical representations of a molecule's properties, to develop a predictive equation. While specific QSAR studies focusing solely on this compound derivatives are not extensively detailed in the provided context, the principles of QSAR are widely applied in the optimization of lead compounds. wu.ac.thfrontiersin.org By identifying the key structural features that contribute to or detract from activity, QSAR can guide the synthesis of more potent and selective molecules. wu.ac.th

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic techniques are fundamental for elucidating reaction mechanisms and confirming the structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the progress of chemical reactions and for verifying the structure of the final products. beilstein-journals.org In the synthesis of derivatives from this compound, ¹H and ¹³C NMR are routinely used.

For instance, the successful coupling of 6-(3-bromo-2-methylphenyl)-1,4-benzodioxane with a phenylboronic acid can be confirmed by the appearance of new signals in the aromatic region of the ¹H NMR spectrum and the disappearance of the signal corresponding to the starting bromide. acs.org The chemical shifts and splitting patterns of the protons on the newly formed terphenyl scaffold provide detailed information about the molecule's structure and connectivity. acs.org

Furthermore, NMR titration experiments, where increasing amounts of a compound are added to a solution of the target protein (e.g., PD-L1), can confirm binding. mdpi.com Changes in the chemical shifts and broadening of the protein's NMR signals upon addition of the inhibitor indicate an interaction and can provide information about the binding site. mdpi.com

Interactive Data Table: Representative ¹H NMR Data for a this compound Derivative

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.43–7.40 | m | 1H | Aromatic CH |

| 7.36 | m | 2H | Aromatic CH |

| 7.29 | dt | 1H | Aromatic CH |

| 7.26–7.24 | m | 1H | Aromatic CH |

| 7.22–7.19 | m | 2H | Aromatic CH |

| 6.91 | d | 1H | Aromatic CH |

| 6.88 | d | 1H | Aromatic CH |

| 6.83 | dd | 1H | Aromatic CH |

| 4.75 | s | 2H | -CH₂OH |

| 4.30 | s | 4H | Dioxane -CH₂- |

| 2.12 | s | 3H | -CH₃ |

| 1.76 | sbroad | 1H | -OH |

| Data derived from the synthesis of (3′-(Benzo-1,4-dioxan-6-yl)-2′-methyl-[1,1′-biphenyl]-3-yl)methanol. acs.org |

Mechanistic Investigations and Computational Chemistry Studies

Mechanistic Elucidation via Experimental Techniques

Mass spectrometry (MS) stands as a powerful analytical technique for the real-time monitoring of chemical reactions and the structural elucidation of intermediates and final products. In the context of reactions involving (3-Bromo-2-methylphenyl)methanol, MS can provide crucial insights into reaction kinetics, pathway elucidation, and confirmation of product identity. By ionizing molecules and then sorting them based on their mass-to-charge ratio (m/z), a mass spectrum is generated, which serves as a molecular fingerprint.

The utility of MS in monitoring the chemical transformations of this compound is particularly evident in oxidation reactions. A common and preparatively useful reaction is the oxidation of this compound to its corresponding aldehyde, 3-bromo-2-methylbenzaldehyde (B1279399). This transformation is a key step in the synthesis of various pharmaceutical and fine chemical intermediates.

Monitoring Reaction Progress:

The progress of the oxidation of this compound can be effectively tracked by observing the decrease in the intensity of the molecular ion peak of the starting material and the simultaneous increase in the intensity of the molecular ion peak of the product, 3-bromo-2-methylbenzaldehyde. The molecular weight of this compound is 201.06 g/mol , and due to the isotopic distribution of bromine (79Br and 81Br occur in an approximate 1:1 ratio), its mass spectrum is expected to show a characteristic pair of molecular ion peaks at m/z 200 and 202.

As the reaction proceeds, the intensity of these peaks will diminish. Concurrently, the formation of 3-bromo-2-methylbenzaldehyde, with a molecular weight of 199.04 g/mol , will be indicated by the appearance and growth of a new pair of isotopic peaks at m/z 198 and 200.

Interactive Data Table: Key Ions in the Oxidation of this compound

| Compound | Role | Expected Molecular Ion Peaks (m/z) | Key Fragment Ions (m/z) |

| This compound | Starting Material | 200/202 | 183/185, 121, 91 |

| 3-Bromo-2-methylbenzaldehyde | Product | 198/200 | 170/172, 119, 91 |

Product Identification through Fragmentation Analysis:

Beyond monitoring the molecular ions, the fragmentation patterns observed in the mass spectrum provide definitive structural information for both the reactant and the product.

For the starting material, This compound , under electron ionization (EI), several characteristic fragmentation pathways are anticipated:

Loss of a hydroxyl radical (•OH): This would lead to the formation of a bromotolyl-methyl cation with expected isotopic peaks at m/z 183 and 185.

Loss of the entire hydroxymethyl group (•CH₂OH): This fragmentation would result in a bromotoluene cation, showing peaks at m/z 171 and 173. However, a more likely fragmentation is the loss of a bromine atom.

Loss of a bromine atom (•Br): Cleavage of the C-Br bond would generate a methylbenzyl alcohol cation at m/z 121.

Formation of a tropylium-like ion: Rearrangement and loss of substituents can lead to the formation of a stable tropylium (B1234903) ion or related structures, often resulting in a peak at m/z 91.

For the product, 3-bromo-2-methylbenzaldehyde , the expected fragmentation pattern would differ significantly, allowing for its unambiguous identification:

Loss of a hydrogen radical (•H): This would result in an acylium ion with isotopic peaks at m/z 197 and 199.

Loss of a formyl radical (•CHO): This cleavage would produce a bromotoluene cation with peaks at m/z 170 and 172.

Loss of a bromine atom (•Br): This would lead to the formation of a methylbenzoyl cation at m/z 119.

Aromatic ring fragmentation: As with the starting material, a peak at m/z 91 corresponding to a tolyl or tropylium-like cation is also plausible.

By carefully analyzing the evolution of these mass spectral features over time, a detailed picture of the reaction progress and the identity of the final product can be established with a high degree of confidence. This makes mass spectrometry an indispensable tool in the study of the reactivity of this compound.

Applications in Medicinal Chemistry Research and Drug Discovery

Precursor for Small Molecule Immunomodulators

Small molecule immunomodulators are at the forefront of cancer therapy, and (3-bromo-2-methylphenyl)methanol serves as a crucial precursor in their synthesis. These molecules are designed to modulate the immune system to recognize and attack cancer cells. The bromo and methyl substitutions on the phenyl ring of this compound provide a scaffold that can be readily modified to create diverse chemical libraries for screening and optimization of immunomodulatory activity.

Role in PD-1/PD-L1 Pathway Inhibitors

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key immune checkpoint proteins that cancer cells often exploit to evade the immune system. nih.gov Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction can restore the anti-tumor immune response. nih.govnih.gov this compound has been instrumental in the development of such inhibitors. mdpi.com

Design and Synthesis of PD-L1 Antagonists

The synthesis of potent PD-L1 antagonists often begins with this compound. mdpi.com For instance, it can be derived from the reduction of 3-bromo-2-methylbenzoic acid. mdpi.com This alcohol can then be used in subsequent reactions, such as Williamson ether synthesis, to introduce other molecular fragments. nih.gov The resulting aldehydes or other functionalized intermediates are then further modified through reactions like reductive amination to produce the final PD-L1 antagonist compounds. nih.gov A key strategy in the design of these inhibitors has been the structural simplification of existing complex molecules, where this compound serves as a foundational scaffold. mdpi.com Researchers have also employed strategies like replacing an ether linker with an amide linker to create novel benzamide (B126) derivatives, starting from related bromo-methyl-benzoic acid structures. nih.gov

Structure-Activity Relationship (SAR) Studies of Derived Inhibitors

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and properties of drug candidates. In the context of PD-L1 inhibitors derived from this compound, SAR studies have revealed key insights. For example, the biphenyl (B1667301) moiety, often constructed using this precursor, is critical for activity. researchgate.net Modifications to the peripheral groups attached to the core scaffold have been systematically explored to enhance binding affinity and cellular activity. mdpi.comnih.gov For instance, the introduction of different substituents on the phenyl rings of biphenyl or terphenyl structures has been shown to significantly impact the inhibitory potency. acs.orgacs.orgmdpi.com These studies have led to the identification of compounds with sub-nanomolar to picomolar inhibitory activities. mdpi.com

Binding Affinity and Interaction Analysis (e.g., HTRF Assay, X-ray Co-crystallography)

The binding affinity of the synthesized inhibitors to the PD-L1 protein is a critical measure of their potential efficacy. Homogeneous Time-Resolved Fluorescence (HTRF) assays are widely used to determine the IC50 values of these compounds, which represent the concentration required to inhibit 50% of the PD-1/PD-L1 interaction. acs.orgacs.orgmdpi.com For many inhibitors derived from this compound, HTRF assays have demonstrated potent inhibition, with IC50 values in the nanomolar and even sub-nanomolar range. acs.orgacs.org

X-ray co-crystallography provides detailed, atomic-level insights into how these small molecule inhibitors bind to the PD-L1 protein. acs.org These studies have revealed that many of these inhibitors induce the dimerization of PD-L1, binding within a hydrophobic tunnel formed at the interface of the two PD-L1 molecules. acs.orgchemrxiv.org This induced dimerization is a common feature of biphenyl-based PD-L1 inhibitors. chemrxiv.org The crystal structures allow for a precise understanding of the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the high binding affinity. acs.org This structural information is invaluable for the rational design of next-generation inhibitors with improved properties. researchgate.netresearchgate.net

Intermediates for Anti-Cancer Agents

Beyond its role in immunotherapy, this compound and its derivatives are important intermediates in the synthesis of other types of anti-cancer agents. arborpharmchem.comnih.gov These agents often target specific proteins or pathways that are dysregulated in cancer cells. nih.gov

Inhibitors of Menin-MLL Interaction in Leukemias

Acute leukemias with rearrangements of the Mixed Lineage Leukemia (MLL) gene have a poor prognosis. researchgate.netshsmu.edu.cn The interaction between the protein Menin and MLL fusion proteins is critical for the development of these leukemias, making it an attractive therapeutic target. researchgate.netnih.gov Small molecule inhibitors that disrupt the Menin-MLL interaction have shown promise in preclinical studies. researchgate.netshsmu.edu.cn While the direct synthesis of these inhibitors from this compound is not explicitly detailed in the provided context, the development of small molecule inhibitors for protein-protein interactions like Menin-MLL often involves the use of versatile chemical building blocks. The structural motifs present in this compound are relevant to the scaffolds of some Menin-MLL inhibitors, suggesting its potential utility in the synthesis of analogs or new chemical series targeting this interaction. researchgate.net The development of these inhibitors has led to compounds with nanomolar affinities that can effectively block the proliferation of leukemia cells harboring MLL translocations. researchgate.net

Development of Antifungal Agents

There is currently no available scientific literature detailing the use of this compound as a precursor or active compound in the development of antifungal agents. Research into similarly structured brominated phenyl derivatives has shown antifungal potential, but direct studies involving this compound are absent from the public domain. Consequently, no research findings or data tables on its antifungal properties can be presented.

Exploration in Agrochemical Development

Similarly, the exploration of this compound in the context of agrochemical development has not been reported in peer-reviewed scientific journals or patents. The potential for this compound to serve as a scaffold for new herbicides, insecticides, or fungicides has not been investigated, or at least, the results of any such investigations have not been publicly disclosed. As a result, there are no detailed research findings or data to present in this area.

Advanced Analytical Methodologies for Characterization of 3 Bromo 2 Methylphenyl Methanol and Its Derivatives

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of (3-Bromo-2-methylphenyl)methanol. It is particularly crucial for assessing the purity of the compound and for monitoring the progress of synthesis reactions. The method separates components in a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase.

For a non-polar compound like this compound, reversed-phase HPLC is the most common approach. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. Components are eluted in order of increasing hydrophobicity, with more polar compounds eluting first. A UV detector is commonly used for detection, as the benzene (B151609) ring in the molecule absorbs UV light.

While specific application notes for this compound are proprietary, typical HPLC conditions for related aromatic alcohols can be extrapolated.

Table 1: Representative HPLC Conditions for Analysis of Aromatic Alcohols

| Parameter | Value/Description |

| Column | Reversed-phase C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 30% B, increase to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |

| Injection Volume | 5 µL |

These conditions allow for the effective separation of the main compound from potential starting materials (e.g., 3-bromo-2-methylbenzoic acid) or by-products. chemicalbook.comchemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS)